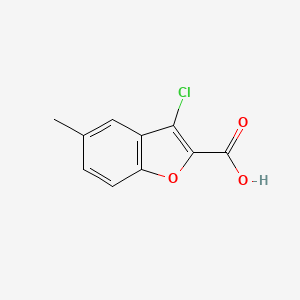![molecular formula C8H12IN3 B13172565 N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is a compound that features a cyclopropane ring attached to a pyrazole moiety, which is further substituted with an iodine atom and a methyl group
Métodos De Preparación
The synthesis of N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.
Methylation: The iodinated pyrazole is methylated using methyl iodide in the presence of a base.
Cyclopropanation: The final step involves the reaction of the methylated pyrazole with cyclopropanamine under suitable conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Addition: The cyclopropane ring can undergo ring-opening reactions in the presence of acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine can be compared with other similar compounds such as:
N-[(3-Bromo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar structure but with a bromine atom instead of iodine.
N-[(3-Chloro-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar structure but with a chlorine atom instead of iodine.
N-[(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C8H12IN3 |
|---|---|
Peso molecular |
277.11 g/mol |
Nombre IUPAC |
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H12IN3/c1-12-5-6(8(9)11-12)4-10-7-2-3-7/h5,7,10H,2-4H2,1H3 |
Clave InChI |
WYQQBELQMJHQPM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)I)CNC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



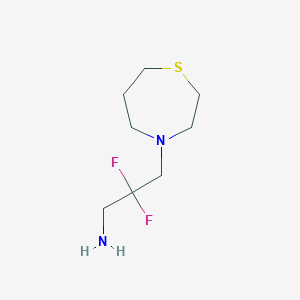

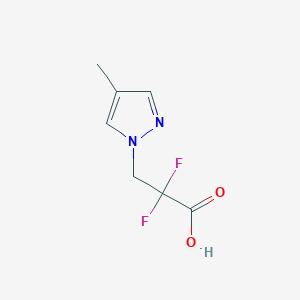
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)
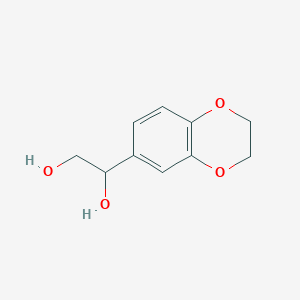
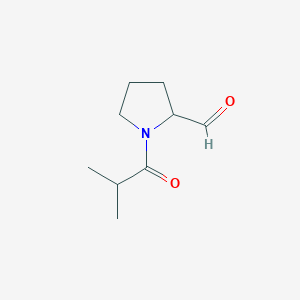
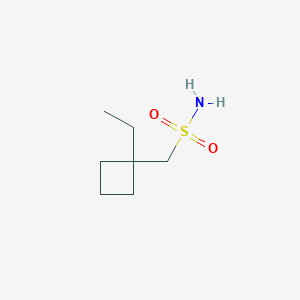
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)

